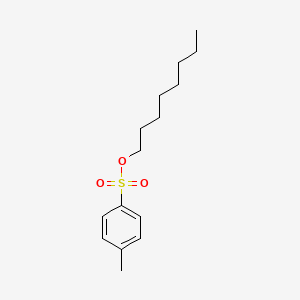
Octyl-4-methylbenzolsulfonat
Übersicht
Beschreibung
Octyl 4-methylbenzenesulfonate is a hydrophobic, non-polar compound with the molecular formula C15H24O3S and a molecular weight of 284.42 g/mol. It is commonly used as an external antibacterial agent due to its high uptake in the outermost layer of the skin and mucous membranes of the mouth and vagina.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octyl 4-methylbenzenesulfonate is used as a surfactant and emulsifier in various chemical processes, enhancing the solubility of hydrophobic compounds in aqueous solutions.
Biology: In biological research, it serves as a tool for studying membrane permeability and interactions with cell membranes.
Medicine: The compound is utilized in topical formulations for its antibacterial properties, making it valuable in treating skin infections and maintaining hygiene in medical settings.
Industry: Octyl 4-methylbenzenesulfonate finds applications in the cosmetics and personal care industry, where it is used in products like creams, lotions, and shampoos.
Wirkmechanismus
Target of Action
Octyl 4-methylbenzenesulfonate is a hydrophobic, non-polar compound that is used as an external antibacterial agent . It has been shown to have a high uptake in the outermost layer of the skin and in the mucous membranes of the mouth and vagina . .
Pharmacokinetics
It has been shown to have a high uptake in the outermost layer of the skin and in the mucous membranes of the mouth and vagina , suggesting that it may be well-absorbed in these areas
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Octyl 4-methylbenzenesulfonate can be synthesized through the sulfonation of 4-methylbenzene with sulfuric acid, followed by the subsequent reaction with octanol under specific conditions such as elevated temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous process involving the reaction of 4-methylbenzene with sulfur trioxide to form 4-methylbenzenesulfonic acid, which is then esterified with octanol.
Analyse Chemischer Reaktionen
Types of Reactions: Octyl 4-methylbenzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Common reagents include halogens and strong acids.
Major Products Formed:
Oxidation: Produces carboxylic acids and ketones.
Reduction: Results in alcohols and alkanes.
Substitution: Leads to the formation of halogenated derivatives and sulfonated products.
Vergleich Mit ähnlichen Verbindungen
Dodecyl 4-methylbenzenesulfonate: A longer-chain analog with similar antibacterial properties.
Cetyl 4-methylbenzenesulfonate: Another long-chain sulfonate used in similar applications.
Uniqueness: Octyl 4-methylbenzenesulfonate stands out due to its optimal balance of hydrophobicity and antibacterial efficacy, making it particularly effective in topical applications.
Eigenschaften
IUPAC Name |
octyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3S/c1-3-4-5-6-7-8-13-18-19(16,17)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQJBZLAANNIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344766 | |
| Record name | n-Octyl p-Toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3386-35-4 | |
| Record name | n-Octyl p-Toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















